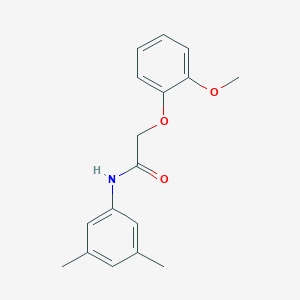
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a critical regulator of inflammation and immune response, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and cellular stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes.
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. IκBα binds to NF-κB and sequesters it in the cytoplasm, preventing its translocation to the nucleus. Upon activation, IκB kinase (IKK) phosphorylates IκBα, leading to its degradation and the release of NF-κB. Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate inhibits IKK, thereby preventing the phosphorylation and degradation of IκBα and the activation of NF-κB.
Biochemical and Physiological Effects
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate inhibits the expression of genes involved in cell proliferation, survival, and angiogenesis, leading to cell cycle arrest and apoptosis. Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis.
In immune cells, Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate inhibits the production of cytokines and chemokines, leading to reduced inflammation and immune response. Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate also inhibits the activity of T cells and B cells, thereby reducing the production of autoantibodies and the development of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also shown good bioavailability and pharmacokinetic properties in animal models, suggesting its potential use in vivo.
However, Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could confound the interpretation of results. It also has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Zukünftige Richtungen
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown promising results in preclinical studies, but further research is needed to evaluate its safety and efficacy in humans. Some potential future directions for Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate research include:
1. Clinical trials to evaluate the safety and efficacy of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in cancer, autoimmune disorders, and inflammatory conditions.
2. Development of more potent and selective NF-κB inhibitors based on the structure of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate.
3. Investigation of the role of NF-κB in other diseases and physiological processes, and the potential use of NF-κB inhibitors as therapeutic agents.
4. Studies to elucidate the mechanism of action of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and its off-target effects.
5. Evaluation of the pharmacokinetic and pharmacodynamic properties of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in humans, and the optimization of dosing regimens for different diseases and patient populations.
Overall, Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown promising results as a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves several steps, starting with the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate and ammonium acetate to yield the target compound. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively studied in preclinical models of various diseases. In cancer, Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and pancreatic cancer cells. Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy.
In autoimmune disorders, Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to suppress the activity of immune cells and reduce inflammation in animal models of multiple sclerosis, rheumatoid arthritis, and lupus. Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been shown to improve symptoms and reduce disease severity in these models.
In inflammatory conditions, Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to reduce inflammation and tissue damage in animal models of acute lung injury, sepsis, and inflammatory bowel disease.
Eigenschaften
Produktname |
Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Molekularformel |
C26H27ClN2O5 |
Molekulargewicht |
483 g/mol |
IUPAC-Name |
ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H27ClN2O5/c1-4-34-26(31)24-22(15-8-13-20(32-2)21(14-15)33-3)23-18(6-5-7-19(23)30)29(25(24)28)17-11-9-16(27)10-12-17/h8-14,22H,4-7,28H2,1-3H3 |
InChI-Schlüssel |
UZETUYWCDMEAAG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CCC2)C4=CC=C(C=C4)Cl)N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CCC2)C4=CC=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)


![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)